molecular formula C13H17F2N3O2 B7055390 N-[2-[2-(2,4-difluorophenyl)hydrazinyl]-2-oxoethyl]-2,2-dimethylpropanamide

N-[2-[2-(2,4-difluorophenyl)hydrazinyl]-2-oxoethyl]-2,2-dimethylpropanamide

Cat. No.: B7055390
M. Wt: 285.29 g/mol
InChI Key: KBWSFEMISURMCS-UHFFFAOYSA-N
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Description

N-[2-[2-(2,4-difluorophenyl)hydrazinyl]-2-oxoethyl]-2,2-dimethylpropanamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a hydrazinyl moiety, and a dimethylpropanamide backbone

Properties

IUPAC Name

N-[2-[2-(2,4-difluorophenyl)hydrazinyl]-2-oxoethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N3O2/c1-13(2,3)12(20)16-7-11(19)18-17-10-5-4-8(14)6-9(10)15/h4-6,17H,7H2,1-3H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWSFEMISURMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC(=O)NNC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,4-difluorophenyl)hydrazinyl]-2-oxoethyl]-2,2-dimethylpropanamide typically involves the reaction of 2,4-difluorophenylhydrazine with an appropriate acylating agent. One common method includes the use of 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,4-difluorophenyl)hydrazinyl]-2-oxoethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of azo or azoxy derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-[2-(2,4-difluorophenyl)hydrazinyl]-2-oxoethyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-[2-(2,4-difluorophenyl)hydrazinyl]-2-oxoethyl]-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The difluorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(2,4-difluorophenyl)hydrazinyl]-2-oxoethyl]-2,2-dimethylpropanamide: shares similarities with other hydrazinyl and difluorophenyl compounds, such as:

Uniqueness

  • The presence of both the difluorophenyl and dimethylpropanamide groups in this compound imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. This makes it a valuable compound for various applications in research and industry.

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